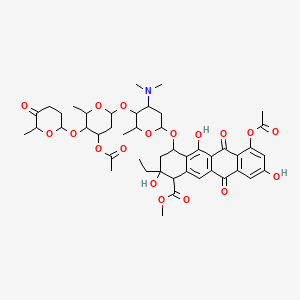
4,3''-Di-O-acetyl-2-hydroxyaclacinomycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,3’‘-Di-O-acetyl-2-hydroxyaclacinomycin A is a derivative of aclacinomycin A, an anthracycline antibiotic known for its potent antitumor properties. This compound is characterized by the presence of acetyl groups at the 4 and 3’’ positions and a hydroxyl group at the 2 position. The modifications in its structure enhance its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A typically involves the acetylation of aclacinomycin A. The process begins with the isolation of aclacinomycin A from its natural sources, followed by selective acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2 position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its pharmacological properties.
Substitution: The acetyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of 4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A, each with unique pharmacological properties.
Scientific Research Applications
4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of acetylation on the pharmacological properties of anthracyclines.
Biology: The compound is used in cell culture studies to investigate its cytotoxic effects on cancer cells.
Medicine: It is explored for its potential use in chemotherapy due to its enhanced antitumor activity.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of 4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of cancer cell proliferation and induces apoptosis. The acetyl groups enhance its binding affinity to DNA, making it more effective than its parent compound, aclacinomycin A.
Comparison with Similar Compounds
Aclacinomycin A: The parent compound, known for its antitumor properties.
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action.
Daunorubicin: A closely related compound used in chemotherapy.
Uniqueness: 4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A is unique due to its enhanced pharmacological properties resulting from the acetylation at specific positions. This modification improves its efficacy and reduces its toxicity compared to other anthracyclines.
Properties
CAS No. |
86651-72-1 |
|---|---|
Molecular Formula |
C46H57NO18 |
Molecular Weight |
911.9 g/mol |
IUPAC Name |
methyl 7-acetyloxy-4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,9-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C46H57NO18/c1-10-46(56)18-32(36-25(39(46)45(55)57-9)15-27-38(41(36)53)42(54)37-26(40(27)52)13-24(50)14-30(37)61-22(5)48)63-34-16-28(47(7)8)43(20(3)59-34)65-35-17-31(62-23(6)49)44(21(4)60-35)64-33-12-11-29(51)19(2)58-33/h13-15,19-21,28,31-35,39,43-44,50,53,56H,10-12,16-18H2,1-9H3 |
InChI Key |
DETQXNVJJXDPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)OC(=O)C)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)OC(=O)C)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















